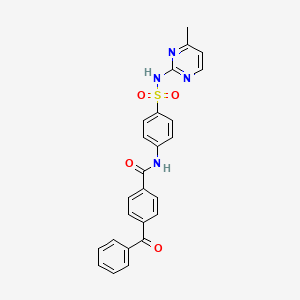

4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Description

4-Benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a synthetic benzamide-sulfonamide hybrid compound featuring a benzoyl group at the para position of the benzamide core and a sulfamoyl-linked 4-methylpyrimidin-2-yl moiety on the adjacent phenyl ring. This structure integrates two pharmacophoric motifs: the benzamide group, known for its role in enzyme inhibition, and the sulfonamide group, which enhances binding to biological targets such as carbonic anhydrases (hCA I/II) and acetylcholinesterase (AChE) . The 4-methylpyrimidin-2-yl substituent contributes to π-π stacking and hydrogen-bonding interactions, critical for target engagement.

Properties

IUPAC Name |

4-benzoyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4S/c1-17-15-16-26-25(27-17)29-34(32,33)22-13-11-21(12-14-22)28-24(31)20-9-7-19(8-10-20)23(30)18-5-3-2-4-6-18/h2-16H,1H3,(H,28,31)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVVUKHUSBUGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a benzamide structure with sulfonamide and pyrimidine functionalities, which are known to exhibit diverse biological effects. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group and a benzamide moiety, which contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound can act as potent inhibitors of carbonic anhydrases (CAs) , which are critical enzymes involved in various physiological processes including acid-base balance and fluid secretion. For instance, derivatives of sulfonamides have demonstrated nanomolar potency against human carbonic anhydrases I, II, and IV, suggesting their potential use in treating conditions like glaucoma and edema .

Table 1: Comparison of Inhibitory Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | Carbonic Anhydrase I | TBD | Contains both sulfonamide and benzamide groups |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Carbonic Anhydrase II | 50 | Incorporates thiadiazole ring |

| N-(substituted phenyl)benzamides | Various | Varies | Diverse substituents lead to varied activities |

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have shown efficacy in inhibiting inflammatory pathways by blocking specific kinases involved in cytokine production. For example, studies on related benzimidazole derivatives indicate that they can effectively suppress the generation of pro-inflammatory cytokines such as IL-1β .

Antiviral Activity

Preliminary investigations into the antiviral properties of structurally related compounds have yielded promising results. Some derivatives have demonstrated activity against RNA viruses by inhibiting viral RNA synthesis through interactions with RNA polymerase II . While specific data on this compound is limited, its structural analogs suggest potential for further exploration in antiviral drug development.

Case Studies

- Inhibition of Carbonic Anhydrases : A study involving a series of sulfonamide derivatives highlighted their effectiveness as inhibitors of carbonic anhydrases. The research emphasized the importance of functional group positioning and electronic properties in enhancing inhibitory activity.

- Anti-inflammatory Mechanisms : A recent investigation into compounds featuring pyrimidine rings revealed significant inhibition of inflammatory mediators. The study concluded that modifications in the chemical structure could lead to improved anti-inflammatory potency .

The proposed mechanism for the biological activity of this compound involves multiple interactions:

- Hydrogen bonding with target enzymes.

- Hydrophobic interactions contributing to binding affinity.

- π–π stacking between aromatic rings enhancing stability within the active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide-sulfonamide derivatives, which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

*Calculated molecular formula; †Estimated based on structural analogs.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The benzoyl group in the target compound increases hydrophobicity (XLogP3 ~3.1–3.5) compared to amino-substituted analogs like Compound 16 (XLogP3 ~2.8) . This may enhance membrane permeability but reduce aqueous solubility. Fluorinated derivatives (e.g., Compounds 5f–h in ) exhibit higher polarity due to electronegative fluorine, lowering XLogP3 values (~2.5–3.0) .

Biological Activity Trends :

- Enzyme Inhibition : Compounds with 4-methylpyrimidin-2-yl sulfamoyl groups (e.g., Compounds 8 and 16) show potent urease inhibition (IC₅₀ < 20 µM), attributed to the pyrimidine ring’s interaction with the enzyme’s nickel center . The target compound likely shares this mechanism.

- Anticancer Activity : Derivatives with dichlorophenyl or thiazole substituents (e.g., ) demonstrate antiproliferative effects against cancer cell lines (e.g., cervical cancer), while the benzoyl group’s role remains unexplored .

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. Chlorinated analogs (e.g., Compound 5i, mp 256–258°C) exhibit higher thermal stability than non-halogenated derivatives (e.g., Compound 16, mp 159–161°C) .

Molecular Docking and ADMET Insights

- Target Engagement : The 4-methylpyrimidin-2-yl group facilitates hydrogen bonding with residues in hCA II (e.g., Thr199) and π-stacking in AChE’s catalytic site .

- ADMET Profile : Sulfonamide-benzamide hybrids generally show moderate metabolic stability but may require optimization for oral bioavailability due to high molecular weight (>500 g/mol) and rotatable bonds (>10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.